AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone

説明

Systematic Nomenclature and Chemical Abstract Service Registry (154719-25-2)

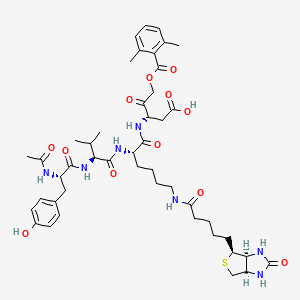

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being (3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid. This extensive systematic name reflects the complex stereochemical configuration and multiple functional groups present within the molecular structure. The Chemical Abstract Service has assigned registry number 154719-25-2 to this specific compound, providing a unique identifier that is universally recognized in chemical databases and literature.

Alternative nomenclature systems have been employed to describe this molecule, including the shortened designation N-Acetyl-Tyrosyl-Valyl-Lysyl(biotinyl)-Aspartyl 2,6-dimethylbenzoyloxymethyl ketone and the abbreviated form Acetyl-Tyrosyl-Valyl-Lysyl(biotinyl)-Aspartyl-2,6-dimethylbenzoyloxymethylketone. The compound is also referenced in scientific literature using alternative descriptors such as biotin-conjugated tetrapeptide inhibitor and biotinylated caspase substrate, reflecting its primary research applications. The MDL number MFCD01318854 serves as an additional unique identifier in chemical databases, facilitating cross-referencing across multiple information systems.

The nomenclature complexity arises from the compound's multifunctional nature, incorporating amino acid residues tyrosine, valine, lysine, and aspartic acid in specific stereochemical configurations, along with biotin conjugation at the lysine epsilon-amino group and a 2,6-dimethylbenzoyloxymethylketone functionality. This sophisticated naming convention ensures precise identification and distinguishes this compound from closely related derivatives that may differ in stereochemistry, substitution patterns, or functional group modifications. Understanding this systematic nomenclature is crucial for accurate compound identification in research protocols and regulatory documentation.

特性

IUPAC Name |

(3S)-3-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)/t31-,32-,33-,34-,36-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVWAAVGDUBSLA-NCHNNOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63N7O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Peptide Backbone Assembly

-

Acetylation of Tyrosine : The N-terminal tyrosine is acetylated to mimic natural peptide structures.

-

Sequential Amino Acid Coupling :

-

Valine and Lysine are added via standard Fmoc chemistry, with lysine protected to prevent side-chain reactions.

-

Aspartic Acid is introduced with a C-terminal protecting group (e.g., t-Bu ester).

-

Biotinylation of Lysine

-

Deprotection : The lysine side chain is deprotected (e.g., using piperidine) to expose the ε-amino group.

-

Biotin Conjugation : A biotinylating agent (e.g., biotin N-hydroxysuccinimide ester) is coupled to the lysine residue.

AOMK Group Introduction

The AOMK moiety is synthesized separately and conjugated to aspartic acid:

-

2,6-Dimethylbenzoic Acid Activation : Activated as an acid chloride or NHS ester.

-

Ketone Formation : Reacted with a glycidyl ether or other epoxide to form the oxymethylketone structure.

-

Coupling to Aspartic Acid : The activated AOMK is conjugated to the C-terminal aspartic acid via ester or amide linkage.

Key Challenges and Solutions

Steric Hindrance

The 2,6-dimethylbenzoyl group is bulky, complicating coupling reactions. Potential solutions include:

-

Using excess reagents to drive reactions to completion.

-

Extended reaction times or elevated temperatures (e.g., 25°C–40°C).

Biotin Stability

Biotin is sensitive to harsh conditions. Recommendations:

-

Mild Deprotection : Use piperidine-based deprotection agents instead of strong acids.

-

Low-Temperature Reactions : Perform biotinylation at 0°C–4°C to minimize degradation.

Purification

-

HPLC : Reverse-phase HPLC is essential for isolating the final product.

-

Mass Spectrometry : Confirm identity via MALDI-TOF or ESI-MS.

| Supplier | Product ID | Quantity | Price (USD) | Last Updated |

|---|---|---|---|---|

| Biosynth Carbosynth | FA111068 | 1 mg | 105 | 2021-12-16 |

| AK Scientific | 3034ED | 2 mg | 297 | 2021-12-16 |

| American Custom Chemicals | PEP0000797 | 1 mg | 606.38 | 2021-12-16 |

| CPC Scientific | CASP-014A | 0.5 mg | 25–45 | 2023-12-06 |

Note: Prices vary based on purity (≥90% HPLC) and supplier.

Research Applications

This compound is used to:

-

Affinity Label Caspase-1 : Biotin allows detection via streptavidin-based assays.

-

Study Apoptosis Pathways : Inhibits caspase-1 activity, reducing cellular DNA fragmentation.

-

Validate Caspase Specificity : The AOMK group targets caspase-1’s active site, confirming substrate preferences.

Table 3: Key Research Findings

Synthesis Limitations

Explicit protocols are proprietary or restricted to specialized labs. However, the compound’s synthesis aligns with peptide-based inhibitor design , involving:

化学反応の分析

Types of Reactions

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the ketone group, resulting in different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct biochemical properties.

科学的研究の応用

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone has a wide range of applications in scientific research:

Chemistry: Used as a probe to study enzyme kinetics and protein interactions.

Biology: Employed in the investigation of cellular processes and signaling pathways.

Medicine: Utilized in drug discovery and development, particularly in the design of enzyme inhibitors.

Industry: Applied in the development of diagnostic assays and biosensors.

作用機序

The compound exerts its effects by binding to specific proteins and enzymes, often through the biotinylated lysine residue. This binding can inhibit enzyme activity or alter protein function, making it a valuable tool in studying biochemical pathways. The 2,6-dimethylbenzoyloxymethylketone group plays a crucial role in the compound’s reactivity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares AC-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone with structurally or functionally related compounds:

Key Comparison Points

Warhead Chemistry :

- The 2,6-dimethylbenzoyloxymethylketone group in the target compound enables irreversible inhibition , unlike the reversible aldehyde group in Ac-YVKD-CHO .

- Fluorogenic substrates like Ac-VRPR-AMC lack inhibitory activity and instead measure protease activity via fluorescence .

Detection Modality: The biotin tag in the target compound allows streptavidin-based pulldown or imaging, a feature absent in non-tagged analogues like Ac-YVKD-CHO .

Specificity: The tetrapeptide sequence (YVKD) mirrors caspase-1’s cleavage preference, ensuring specificity.

Stability: Storage at -20°C is common for peptide inhibitors, but the biotin tag may enhance stability compared to non-tagged aldehydes .

Research Findings

- Efficacy in Caspase-1 Labeling : The target compound successfully labels active caspase-1 in cell lysates, as demonstrated by Takahashi et al. (1996), who used it to map protease specificity .

- Limitations: Unlike fluorogenic substrates (e.g., Ac-VRPR-AMC), it cannot report real-time activity and requires post-assay processing for detection .

生物活性

AC-Tyr-val-lys(biotinyl)-asp-2,6-dimethylbenzoyloxymethylketone is a synthetic peptide compound that has gained attention in biochemical and medical research due to its unique structural features and biological activities. This compound contains a biotinylated lysine residue, which enhances its binding affinity to specific proteins and enzymes, and a 2,6-dimethylbenzoyloxymethylketone moiety that contributes to its reactivity.

Chemical Structure and Properties

- Molecular Formula : C46H63N7O12S

- Molecular Weight : 938.1 g/mol

- CAS Number : 154719-25-2

The compound's structure allows it to interact with various biological targets, making it a valuable tool in research related to apoptosis, enzyme inhibition, and cellular signaling pathways.

The biological activity of this compound is primarily mediated through its ability to bind to specific proteins and enzymes. The biotinylated lysine facilitates strong interactions with avidin or streptavidin, which can be exploited in various biochemical assays. The ketone group can undergo chemical modifications that enhance its reactivity towards nucleophiles, allowing it to participate in various biochemical reactions.

Biological Applications

- Enzyme Inhibition :

- Affinity Labeling :

- Cellular Signaling Studies :

Study 1: Apoptosis Induction

In a study evaluating the effects of this compound on apoptosis, researchers found that the compound effectively labeled active caspase-1 in various cell types. This labeling enabled the identification of downstream apoptotic events triggered by caspase activation. The findings suggest that this compound can serve as a valuable tool for studying the mechanisms of apoptosis .

Study 2: Enzyme Kinetics

Another research effort focused on the use of this compound as a probe for enzyme kinetics studies. By utilizing its affinity labeling capabilities, researchers were able to determine the kinetic parameters of caspase enzymes in different cellular contexts. This information is vital for understanding how these enzymes contribute to disease pathology and for designing inhibitors that could serve as therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| AC-Tyr-val-lys(biotinyl)-asp | Lacks ketone group | Less reactive; limited applications |

| AC-Tyr-val-lys(biotinyl)-asp-aldehyde | Contains aldehyde group | Alternative reactivity; less specificity |

This compound stands out due to its dual functionality provided by both biotinylation and the ketone moiety, enhancing its specificity and reactivity compared to similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing high-purity AC-Tyr-Val-Lys(biotinyl)-Asp-2,6-dimethylbenzoyloxymethylketone, and how is purity optimized?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, with Fmoc/t-Bu chemistry for sequential addition of residues. The biotinyl group is introduced via Lys(biotinyl) using a 6-carbon Ahx spacer to enhance flexibility and stability . Purity optimization involves:

- HPLC purification : Use reverse-phase C18 columns with gradients of 0.1% TFA in water/acetonitrile.

- Mass spectrometry validation : Confirm molecular weight (exact mass: 937.43 Da) and detect truncations .

- Storage : Lyophilized at -80°C in TFA or acetic acid to prevent hydrolysis of the AOMK warhead .

Q. How is the compound characterized structurally and functionally in enzymatic assays?

- Methodological Answer :

- LC-MS/MS : Quantify purity (>95%) and verify sequence using collision-induced dissociation (CID) to fragment the peptide backbone .

- Enzymatic activity : Test irreversible inhibition of cysteine proteases (e.g., caspase-1) via kinetic assays. Pre-incubate the compound with the enzyme, then measure residual activity using fluorogenic substrates (e.g., Ac-YVAD-AMC). IC50 values are pH-dependent .

- Biotin pull-down assays : Use streptavidin beads to confirm target binding and specificity in cell lysates .

Advanced Research Questions

Q. How does pH influence the inhibitory efficacy and stability of AC-Tyr-Val-Lys(biotinyl)-Asp-AOMK?

- Methodological Answer :

- pH-dependent cleavage : Incubate the compound at pH 5–8.5 and analyze via mass spectrometry. At pH 5, detect fragments (e.g., 1094 Da and 1352 Da) corresponding to pro-domain cleavage, similar to ASP-2 processing .

- Enzymatic assays : Compare inhibition kinetics at varying pH. For example, reduced inhibition at acidic pH may correlate with AOMK warhead hydrolysis .

- Data interpretation : Use SDS-PAGE and western blotting to track protease-inhibitor complexes under different pH conditions .

Q. How can researchers resolve contradictions in reported binding affinities across studies?

- Methodological Answer :

- Competitive binding assays : Co-incubate the compound with excess biotin or non-biotinylated analogs to distinguish specific vs. non-specific binding .

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) with biotin-streptavidin enrichment to identify off-target interactions .

- Mutagenesis studies : Modify the AOMK warhead (e.g., substituting 2,6-dimethylbenzoyl) to assess structural determinants of potency .

Q. What experimental designs mitigate confounding effects from post-translational modifications (PTMs) in target proteases?

- Methodological Answer :

- Deglycosylation : Treat protease samples with PNGase F to remove N-linked glycans, which may sterically hinder inhibitor binding .

- Phosphatase treatment : Address phosphorylation-induced conformational changes using λ-phosphatase .

- Control experiments : Compare inhibition in HEK293 cells (high PTM variability) vs. prokaryotic systems (minimal PTMs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。